molecular formula C15H11NO3 B15014937 (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B15014937
M. Wt: 253.25 g/mol
InChI Key: DYJHHQVXGTWGQT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2-hydroxynaphthaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific structural features, such as the presence of both a naphthalene ring and an oxazolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(1E)-1-[(5-hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one

InChI

InChI=1S/C15H11NO3/c1-9-16-13(15(18)19-9)8-12-11-5-3-2-4-10(11)6-7-14(12)17/h2-8,18H,1H3/b12-8+

InChI Key

DYJHHQVXGTWGQT-XYOKQWHBSA-N

Isomeric SMILES

CC1=NC(=C(O1)O)/C=C\2/C(=O)C=CC3=CC=CC=C32

Canonical SMILES

CC1=NC(=C(O1)O)C=C2C(=O)C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.